molecular formula C19H22N2O2 B5788795 N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide

N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide

Cat. No. B5788795
M. Wt: 310.4 g/mol
InChI Key: QQJAODIFBHOQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide, also known as ANOVA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ANOVA is a benzamide derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide is not fully understood, but studies have shown that it acts by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide has also been shown to inhibit the activity of certain transcription factors, which play a crucial role in the inflammation process.
Biochemical and Physiological Effects:
Studies have shown that N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide can induce apoptosis, or programmed cell death, in cancer cells. N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide has also been shown to inhibit the migration and invasion of cancer cells, which is a crucial step in the metastasis process. In addition, N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide has been shown to reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide is that it is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one of the limitations of N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide. One area of research is to further elucidate its mechanism of action, which can help in the development of new drugs that target cancer cells. Another area of research is to study the effects of N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide on other diseases, such as autoimmune diseases, where inflammation plays a crucial role. Finally, there is a need for more studies to determine the optimal dosage of N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide and its potential side effects.

Synthesis Methods

The synthesis of N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide involves the reaction of 4-tert-butylbenzoyl chloride with N-(2-aminoethyl)aniline in the presence of a base such as triethylamine. The reaction leads to the formation of N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide, which is then purified using column chromatography. This method has been reported to yield high purity N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide with a good yield.

Scientific Research Applications

N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide has been widely studied for its potential applications in various fields of scientific research. One of the primary applications of N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide is in the field of cancer research. Studies have shown that N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide can inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer drugs. N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-19(2,3)15-11-9-14(10-12-15)18(23)20-13-17(22)21-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJAODIFBHOQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-anilino-2-oxoethyl)-4-tert-butylbenzamide

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